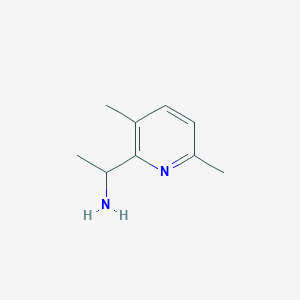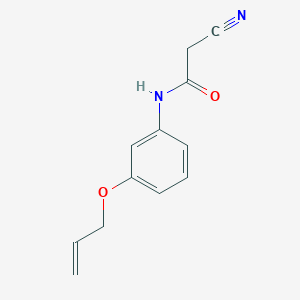
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a cyanoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide typically involves the reaction of 3-(allyloxy)aniline with cyanoacetic acid or its derivatives. One common method includes the following steps:
Starting Materials: 3-(Allyloxy)aniline and cyanoacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an appropriate solvent like ethanol or methanol.
Procedure: The 3-(allyloxy)aniline is dissolved in the solvent, and cyanoacetic acid is added along with the catalyst. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The cyano group can participate in nucleophilic addition reactions, forming imines or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Addition: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Addition: Formation of imines or amides.
Aplicaciones Científicas De Investigación
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Allyloxy)phenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a cyano group.
N-(3-(Allyloxy)phenyl)-2-aminobenzamide: Similar structure with an amino group instead of a cyano group.
N-(3-(Allyloxy)phenyl)-2-hydroxyacetamide: Similar structure with a hydroxy group instead of a cyano group.
Uniqueness
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide is unique due to the presence of the cyanoacetamide moiety, which imparts distinct reactivity and potential applications. The combination of the allyloxy group and the cyanoacetamide group allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-cyano-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-16-11-5-3-4-10(9-11)14-12(15)6-7-13/h2-5,9H,1,6,8H2,(H,14,15) |
Clave InChI |
CVCPCYGRRMJFMM-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC(=C1)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


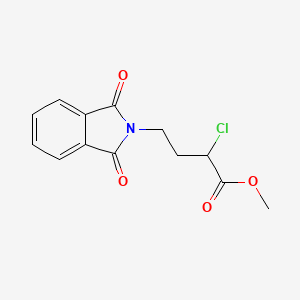
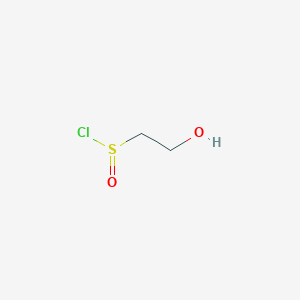
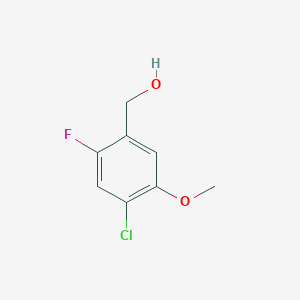
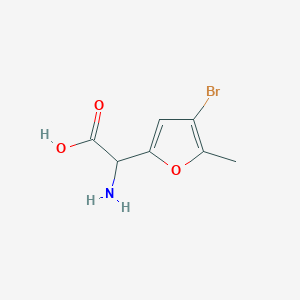
![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)
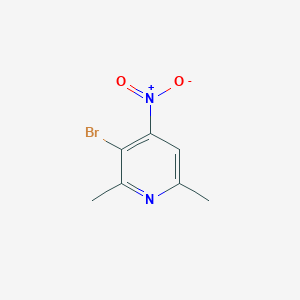
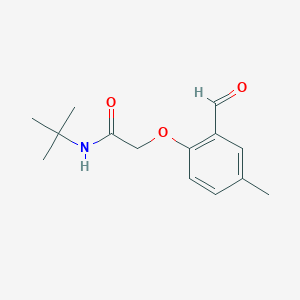
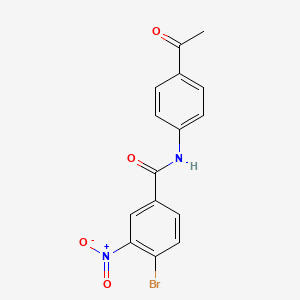
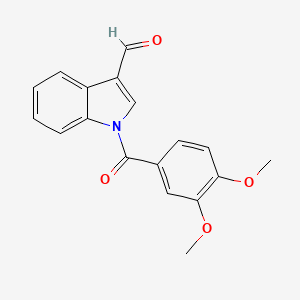
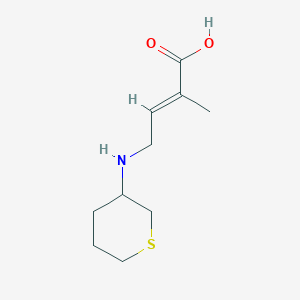
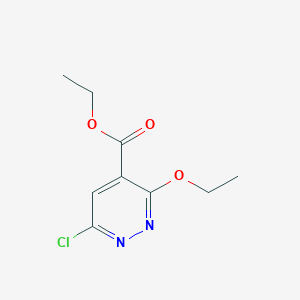
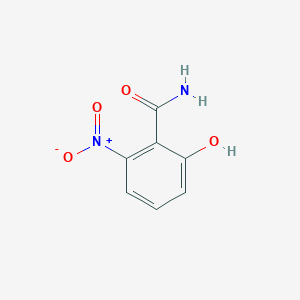
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
